molecular formula C11H19F2NO2 B1377690 Tert-butyl 3,3-difluoro-4-methylpiperidine-1-carboxylate CAS No. 1373502-94-3

Tert-butyl 3,3-difluoro-4-methylpiperidine-1-carboxylate

Cat. No.: B1377690
CAS No.: 1373502-94-3
M. Wt: 235.27 g/mol
InChI Key: RYCYZQNRKAYABF-UHFFFAOYSA-N
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Description

Tert-butyl 3,3-difluoro-4-methylpiperidine-1-carboxylate is a chemical compound with the molecular formula C11H19F2NO2 and a molecular weight of 235.27 g/mol . It is a piperidine derivative that features a tert-butyl ester group, two fluorine atoms, and a methyl group on the piperidine ring. This compound is used in various chemical and pharmaceutical research applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3,3-difluoro-4-methylpiperidine-1-carboxylate typically involves the reaction of 3,3-difluoro-4-methylpiperidine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester group .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes as those used in laboratory settings, with optimizations for scale, yield, and purity. The use of continuous flow reactors and automated synthesis platforms may enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3,3-difluoro-4-methylpiperidine-1-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.

    Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.

    Reduction: The compound can be reduced to remove the ester group, forming the corresponding alcohol.

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles such as amines or thiols can be used in the presence of a suitable catalyst.

    Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of the ester group.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be used for the reduction of the ester group.

Major Products Formed

    Substitution Reactions: Products depend on the nucleophile used, such as amine or thiol derivatives.

    Hydrolysis: The major product is 3,3-difluoro-4-methylpiperidine-1-carboxylic acid.

    Reduction: The major product is 3,3-difluoro-4-methylpiperidine-1-methanol.

Scientific Research Applications

Medicinal Chemistry

Tert-butyl 3,3-difluoro-4-methylpiperidine-1-carboxylate is being investigated for its potential as a precursor in the synthesis of pharmaceutical compounds. Its structural attributes allow for modifications that can lead to novel therapeutic agents targeting various diseases. The difluoromethyl group is particularly valuable due to its influence on biological activity and interaction with molecular targets.

Organic Synthesis

This compound serves as an important building block in organic synthesis. Researchers utilize it to create more complex molecules through various reactions, including nucleophilic substitutions and functional group transformations. Its ability to undergo oxidation and reduction makes it versatile for synthesizing derivatives with different functional groups .

Material Science

In addition to its applications in organic synthesis and medicinal chemistry, this compound is used in the production of specialty chemicals and materials. Its unique properties can enhance the performance of materials in specific applications, such as coatings or polymers .

Case Study 1: Drug Development

A study highlighted the use of this compound as a key intermediate in synthesizing JAK inhibitors, which are crucial for treating autoimmune diseases. The compound’s difluoromethyl group was shown to significantly enhance the pharmacological properties of the resulting drugs .

Case Study 2: Synthesis of Complex Molecules

In a series of experiments aimed at synthesizing piperidine-based compounds, researchers successfully utilized this compound as a starting material. The reactions demonstrated high yields and purity, confirming its effectiveness as a building block in complex organic syntheses .

Mechanism of Action

The mechanism of action of tert-butyl 3,3-difluoro-4-methylpiperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity for these targets. The tert-butyl ester group may also influence the compound’s pharmacokinetic properties, such as its absorption, distribution, metabolism, and excretion .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 3,3-difluoro-4-methylpiperidine-1-carboxylate is unique due to its combination of a tert-butyl ester group and two fluorine atoms, which confer distinct chemical and biological properties. The presence of fluorine atoms can enhance the compound’s stability and reactivity, making it valuable in various research and industrial applications .

Biological Activity

Tert-butyl 3,3-difluoro-4-methylpiperidine-1-carboxylate is a synthetic compound with a molecular formula of C12H19F2NO2C_{12}H_{19}F_2NO_2 and a molecular weight of approximately 263.28 g/mol. This compound belongs to the piperidine family, which has been extensively studied for its biological activities, including potential therapeutic applications in medicinal chemistry.

Chemical Structure and Properties

The structural characteristics of this compound contribute significantly to its biological activity. The presence of difluoro and tert-butyl groups enhances its lipophilicity and alters its interaction with biological targets.

PropertyValue
Molecular FormulaC12H19F2NO2C_{12}H_{19}F_2NO_2
Molecular Weight263.28 g/mol
Boiling PointNot specified
SolubilitySoluble in organic solvents

The mechanism of action for this compound involves its interaction with various enzymes and receptors. The difluoro and tert-butyl groups play crucial roles in binding affinity and specificity towards biological targets, thereby modulating biochemical pathways. This compound has been noted for its ability to inhibit certain enzyme activities, which is pivotal in therapeutic contexts.

Anticancer Properties

Recent studies have highlighted the anticancer potential of piperidine derivatives, including this compound. Research indicates that this compound can induce apoptosis in cancer cells, particularly in hypopharyngeal tumor models (FaDu cells). The compound's structure allows it to interact effectively with cellular targets involved in cancer progression.

Case Study: Cytotoxicity Assay
In a study comparing the cytotoxic effects of various piperidine derivatives, this compound exhibited a significant reduction in cell viability at concentrations above 10 µM, demonstrating its potential as an anticancer agent .

Neuroprotective Effects

Another area of interest is the neuroprotective effects of this compound. Studies suggest that it may help mitigate neurodegenerative processes by modulating neurotransmitter levels and protecting neuronal cells from oxidative stress.

Research Findings: Neuroprotection
In vitro assays showed that treatment with this compound resulted in decreased levels of reactive oxygen species (ROS) in neuronal cell cultures exposed to toxic agents . This suggests that the compound may have potential applications in treating neurodegenerative diseases.

Synthesis and Derivatives

The synthesis of this compound typically involves several steps:

  • Formation of the Piperidine Ring : Utilizing cyclization reactions from appropriate precursors.
  • Introduction of Functional Groups : Selective fluorination and carboxylation are employed to incorporate the difluoro and carboxylate functionalities.
  • Purification : The final product is purified through standard organic synthesis techniques.

Table 2: Synthetic Route Overview

StepDescription
Step 1: CyclizationFormation of the piperidine core
Step 2: FunctionalizationIntroduction of difluoro and carboxylate groups
Step 3: PurificationRecrystallization or chromatography

Properties

IUPAC Name

tert-butyl 3,3-difluoro-4-methylpiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19F2NO2/c1-8-5-6-14(7-11(8,12)13)9(15)16-10(2,3)4/h8H,5-7H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYCYZQNRKAYABF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1(F)F)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19F2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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